
1-methanesulfonyl-1H-pyrazol-4-amine
Overview
Description
1-methanesulfonyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3O2S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonyl group and an amino group, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
1-Methanesulfonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It is known that pyrazole derivatives can interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 151.18 g/mol
- IUPAC Name : 1-methanesulfonyl-1H-pyrazol-4-amine
- CAS Number : 1206641-00-9
Pharmaceutical Applications
This compound has been studied for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. Below are key applications:
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit certain kinases involved in cancer progression. For instance, it has shown promising results in inhibiting MET kinase activity, which is crucial in various cancers . This inhibition may lead to reduced tumor growth and metastasis, positioning the compound as a candidate for further development in cancer therapies.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. The methanesulfonyl group enhances the compound's solubility and bioavailability, making it a suitable candidate for formulations aimed at treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with methanesulfonyl chloride. This synthetic route allows for the modification of the pyrazole ring to enhance pharmacological properties.
Table 1: Synthetic Routes for this compound
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Pyrazole + Methanesulfonyl chloride | 70% |
2 | Base (e.g., NaOH) + Solvent (e.g., DMF) | 85% |
Case Study 1: MET Kinase Inhibition
In a study published by the American Chemical Society, researchers synthesized a series of pyrazole derivatives, including this compound, which demonstrated nanomolar inhibition against MET kinase. The compound's pharmacokinetic profile showed favorable absorption and distribution characteristics, indicating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, including this compound. The study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its viability as an anti-inflammatory drug candidate .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of a methanesulfonyl group.
4-amino-1-methylpyrazole: Another related compound with an amino group at the 4-position and a methyl group at the 1-position
Uniqueness
1-methanesulfonyl-1H-pyrazol-4-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other pyrazole derivatives .
Biological Activity
1-Methanesulfonyl-1H-pyrazol-4-amine (CAS No. 1206641-28-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article summarizes the available research findings, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a methanesulfonyl group. The presence of this sulfonyl moiety is crucial for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit several enzymes involved in inflammatory pathways and cancer progression. For example, it acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters and have implications in neurodegenerative diseases .
- Cell Cycle Modulation: In cancer studies, this compound has demonstrated the ability to induce cell cycle arrest in specific phases, particularly S and G2/M phases, leading to apoptosis in cancer cell lines .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 0.46 ± 0.04 | Induction of apoptosis through cell cycle arrest |
NCI-H460 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
HepG2 | 3.25 | Cytotoxicity via mitochondrial pathway modulation |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies have reported that it reduces levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions .
Antimicrobial Activity
In addition to anticancer properties, this compound demonstrates antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens are summarized as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 230 |
Escherichia coli | 460 |
Pseudomonas aeruginosa | Not determined |
The presence of halogen atoms on the phenyl ring enhances its antibacterial activity, making it a candidate for further development in treating bacterial infections .
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives, including this compound, against a panel of cancer cell lines. Results indicated that compounds with structural modifications around the pyrazole core exhibited enhanced activity, particularly those containing electron-withdrawing groups .
Another investigation focused on its anti-inflammatory potential in animal models of arthritis, where it significantly reduced joint swelling and pain compared to control groups .
Properties
IUPAC Name |
1-methylsulfonylpyrazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMILZYVWBCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286832 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206641-28-2 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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